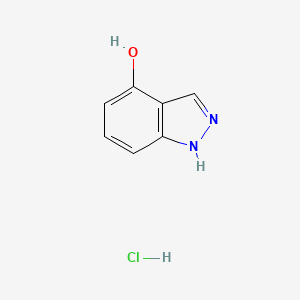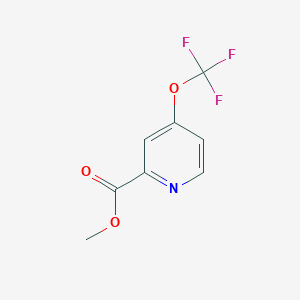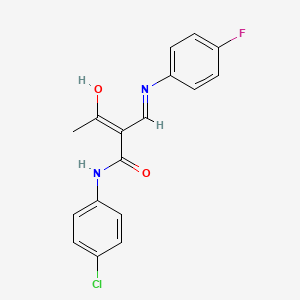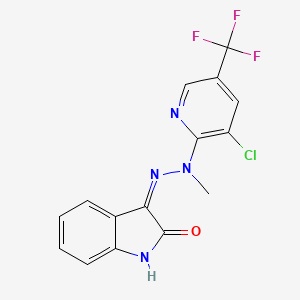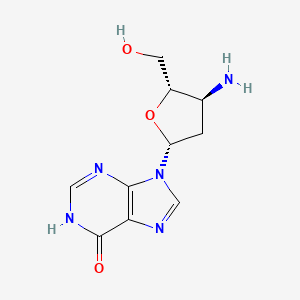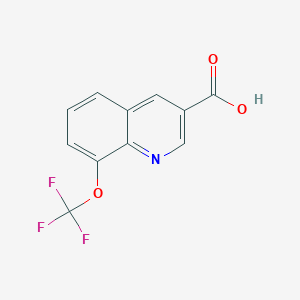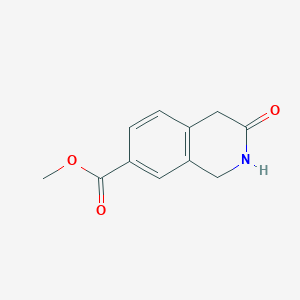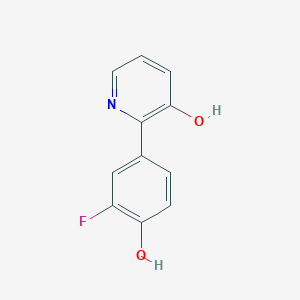
3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Vue d'ensemble
Description
This compound is a novel substituted piperidine-2,6-dione derivative . It has been found to be useful in the treatment of sickle cell disease and β-thalassemia . The compound is known to reduce the expression levels of the widely interspaced zinc finger motif (WIZ) protein and/or induce fetal hemoglobin (HbF) protein expression levels .
Molecular Structure Analysis
The molecular formula of this compound is C13H10ClFN2O3 . Unfortunately, the specific structural details or 3D visualizations are not available in the retrieved resources.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 566.9±50.0 °C and a predicted density of 1.550±0.06 g/cm3 at 20 °C under a pressure of 760 Torr . The predicted pKa value is 10.53±0.40 .Applications De Recherche Scientifique
Anticonvulsant Properties
Research indicates that derivatives of 3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione, specifically piperazine and morpholine acetamides, exhibit significant anticonvulsant properties. These compounds were tested using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures tests, showing effectiveness in controlling electrically induced seizures. One molecule, in particular, demonstrated higher potency than phenytoin, a reference anticonvulsant drug (Kamiński et al., 2011).
Anticancer Activity
In the field of oncology, N-substituted indole derivatives of this compound have been synthesized and evaluated for their anticancer properties. These compounds were tested against the MCF-7 human breast cancer cell line, with some showing significant inhibitory activity against the topoisomerase-I enzyme (Kumar & Sharma, 2022).
Crystal Structure Analysis
The crystal structures of lenalidomide, a drug containing the this compound moiety, and its hemihydrate form have been determined. This study is significant for understanding the interactions and aggregations occurring via hydrogen bonds in the hydrated and dehydrated crystalline forms of the compound (Ravikumar & Sridhar, 2009).
Multireceptor Atypical Antipsychotics
A series of piperidine‐2,6‐dione‐piperazine (piperidine) derivatives have been discovered and synthesized as potential multireceptor atypical antipsychotics. These compounds combine potent dopamine and serotonin receptor properties, indicating their potential in treating psychiatric disorders (Chen et al., 2012).
Herbicide Discovery
Phthalimide derivatives, including those of this compound, have been identified as potent protoporphyrinogen oxidase inhibitors, making them promising candidates for herbicide discovery. Compounds with this structure have shown excellent herbicidal efficacy against various plants, comparable to commercial herbicides (Gao et al., 2019).
Corrosion Inhibition
Piperidine derivatives, including those related to this compound, have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been conducted to understand their adsorption behaviors and inhibition efficiencies (Kaya et al., 2016).
Antibacterial and Antifungal Agents
New derivatives of this compound have shown potent biological activities against a spectrum of clinically isolated microbial organisms. This research highlights the potential of these compounds as antibacterial and antifungal agents (Thanusu et al., 2010).
Glycogen Synthase Kinase-3 Inhibition
Studies on the inhibitor LY2090314, which contains the this compound structure, have provided insights into its pharmacokinetics, metabolism, and excretion. This research is crucial for understanding the drug's disposition and potential in oncology trials (Zamek-Gliszczynski et al., 2013).
Mécanisme D'action
Target of Action
The primary targets of 3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione are yet to be identified
Mode of Action
The exact mode of action of this compound is currently unknown . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
Orientations Futures
Propriétés
IUPAC Name |
3-(7-fluoro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDXKDVFVKDIFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




